Treprostinil-13C2,d1 is a chemically modified version of treprostinil, a synthetic analogue of prostacyclin. This compound is labeled with carbon-13 and deuterium, enhancing its utility in various scientific research applications. Treprostinil itself is a potent agonist of the prostaglandin receptors DP1 and EP2, primarily used in the treatment of pulmonary arterial hypertension. The unique isotopic labeling allows for precise tracking and quantification in pharmacokinetic studies, making it valuable for understanding the metabolism and distribution of treprostinil in the body .
Treprostinil-13C2,d1 is classified as a stable isotope-labeled compound. It is derived from treprostinil, which is widely recognized for its vasodilatory effects. The compound is synthesized using advanced chemical methods to ensure high purity and yield, making it suitable for both academic and industrial applications .
The synthesis of Treprostinil-13C2,d1 involves several key steps, including:
These reactions are performed under carefully controlled conditions to minimize impurities and maximize product yield. The entire synthesis process typically involves multiple steps, culminating in a final product that retains the desired pharmacological properties .
Treprostinil-13C2,d1 features a complex molecular structure characterized by its carbon backbone and functional groups that interact with prostaglandin receptors. The compound's molecular formula includes additional carbon-13 isotopes, which alter its mass spectrum without affecting its biological activity.
This structural complexity allows treprostinil to effectively bind to its target receptors, facilitating its vasodilatory effects .
Treprostinil-13C2,d1 undergoes various chemical reactions that are essential for modifying its structure and enhancing its pharmacokinetic properties. Key types of reactions include:
Common reagents include cobalt carbonyl for the Pauson-Khand reaction and various protecting groups during Claisen rearrangements. These reactions lead to intermediate compounds that are further processed to yield the final product .
Treprostinil-13C2,d1 exhibits several notable physical properties:
The compound's chemical properties include:
These properties are critical when considering the compound's applications in research and potential therapeutic uses .
Treprostinil-13C2,d1 is primarily utilized in scientific research due to its unique isotopic labeling. Key applications include:
The development of Treprostinil-13C2,d1 (UT-15-13C2,d1) represents a strategic innovation in prostacyclin analog research, combining 13C and deuterium (D) labeling to overcome limitations of single-isotope approaches. Treprostinil itself is a potent agonist of DP1 and EP2 receptors, with EC50 values of 0.6±0.1 nM and 6.2±1.2 nM, respectively [1]. The dual-labeling strategy serves two primary purposes:
Table 1: Comparative Analytical Properties of Isotope Labeling Strategies
Labeling Strategy | Mass Shift (Da) | Chromatographic RT Shift | Metabolic Stability | Best Applications |
---|---|---|---|---|
13C2 only | +2 | Minimal | Unchanged | MS quantification |
Deuterium only (d1) | +1 | Moderate | Improved | Metabolic pathway tracing |
13C2,d1 (Treprostinil) | +3 | Minimal | Improved | High-resolution pharmacokinetics & metabolism |
Full deuterium (e.g., d7) | +7 | Significant | Strongly improved | Long-term metabolic studies |
Treprostinil-13C2,d1 exhibits distinct advantages over other isotopic prostacyclin analogs in quantitative bioanalysis:
When benchmarked against other stable isotope-labeled pharmaceuticals (e.g., Sulfamethoxazole-13C6 or Dapagliflozin-d5), Treprostinil-13C2,d1 achieves >98% isotopic purity for both 13C and deuterium, minimizing "label dilution" in long-term metabolic studies [2].
The synthesis of Treprostinil-13C2,d1 faces unique hurdles due to Treprostinil’s polycyclic benzidine-derived structure and acid-/base-sensitive functional groups:
Table 2: Synthetic Routes for Treprostinil-13C2,d1
Step | Isotope Incorporation | Key Challenge | Industrial Solution |
---|---|---|---|
Core benzidine formation | None | Ring oxidation side-reactions | Low-temperature cyclization |
Side-chain elongation | 13C2-acetate addition | Isotope dilution | 20% excess 13C-precursor |
Deuteration | Catalytic H/D exchange at C9 | Over-exchange | Limited-duration D2O exposure |
Final deprotection | Retention of isotopes | Acidic cleavage causing 2H loss | Enzymatic deprotection |
Concluding Remarks
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1